molecular formula C20H18N4O2 B5856679 ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5856679
M. Wt: 346.4 g/mol
InChI Key: DCYABHCTBKUOCY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a fused pyrroloquinoxaline core. Its structure includes:

  • Position 1: A 3-methylphenyl substituent, providing steric bulk and electron-donating effects.
  • Position 3: An ethyl ester (-COOEt), influencing solubility and reactivity.

The molecular formula is C₂₀H₁₉N₄O₂ (calculated molecular weight: 347.40 g/mol).

Properties

IUPAC Name

ethyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-3-26-20(25)16-17-19(23-15-10-5-4-9-14(15)22-17)24(18(16)21)13-8-6-7-12(2)11-13/h4-11H,3,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYABHCTBKUOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include modifications to the aryl group at position 1, ester chain length, and additional functional groups. Selected examples are summarized below:

Compound Name Substituent at Position 1 Ester Group Molecular Formula Key Properties/Applications Evidence ID
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl Ethyl C₁₉H₂₄N₄O₂ Higher lipophilicity (logP ~4.2); potential CNS activity due to enhanced membrane permeability
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl Ethyl C₂₀H₁₆Cl₂N₄O₂ Electron-withdrawing Cl groups enhance adsorption strength; studied in corrosion inhibition
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl Ethyl C₂₁H₁₆F₃N₄O₂ CF₃ group increases metabolic stability; potential use in agrochemicals
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Ethoxycarbonylphenyl Methyl C₂₂H₁₉N₄O₄ Dual ester groups improve crystallinity (mp >250°C); applications in optoelectronics
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-Aminophenyl Nitrile (-CN) C₁₈H₁₃N₆ High corrosion inhibition efficiency (91% for C38 steel in HCl); chemisorption via NH₂ and CN groups
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Methyl (target compound) and hexyl groups enhance lipophilicity, favoring biological membrane penetration, while Cl and CF₃ groups improve surface adsorption in corrosion inhibition .
  • Ester Chain Length : Ethyl esters balance solubility and stability; methyl esters (e.g., ) reduce steric hindrance, while heptyl esters (e.g., ) drastically increase logP (>6).
  • Functional Group Diversity: Nitrile-substituted AHPQC demonstrates dual anodic-cathodic inhibition, outperforming ester derivatives in acidic environments .

Physicochemical Properties

Thermal Stability and Melting Points:
  • Ethyl 2-amino-1-(2,5-dimethylphenyl) derivative: mp 248–251°C (orange crystals) .
  • Methyl 2-amino-1-(4-ethoxycarbonylphenyl) derivative: mp >250°C due to enhanced crystallinity from dual ester groups .
  • AHPQC : Decomposes above 300°C, attributed to stable aromatic and nitrile groups .
Spectroscopic Data:
  • ¹³C NMR: Quinoxaline carbons appear at δ 120–150 ppm; ester carbonyls at δ 164–165 ppm .
  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 362 for C₂₁H₂₂N₄O₂ ).
Corrosion Inhibition:
  • AHPQC : Achieves 91% inhibition efficiency in 1 M HCl via Langmuir adsorption (ΔG°ads = −37 kJ/mol), combining physical and chemical adsorption mechanisms . Discrepancies in adsorption type (physical vs. chemisorption) may arise from protonation states in acidic media .
  • Chlorophenyl Derivatives : Higher inhibition efficiency (e.g., 3,5-dichloro derivative ) compared to methylphenyl analogues due to stronger dipole interactions.

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